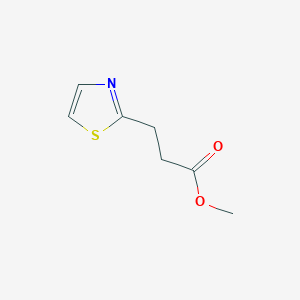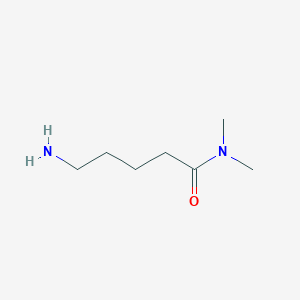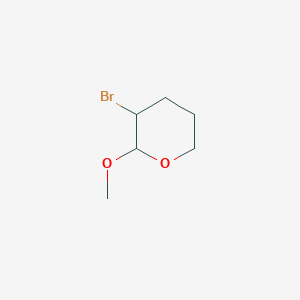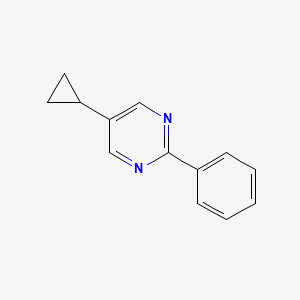
5-Cyclopropyl-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-2-phenylpyrimidine: is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 5-position and a phenyl group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making them a significant area of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-phenylpyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylpyrimidine with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropyl-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclopropyl-2-phenylpyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors. It is used in the design of enzyme inhibitors and receptor modulators .
Medicine: Its derivatives have shown promising activity against various pathogens and cancer cell lines .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. It is also employed in the development of materials with specific properties .
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes like cytochrome P450 and kinases.
Receptors: Modulation of receptor activity, including G-protein coupled receptors (GPCRs) and ion channels.
Vergleich Mit ähnlichen Verbindungen
2-Phenylpyrimidine: Lacks the cyclopropyl group, making it less sterically hindered.
5-Cyclopropylpyrimidine: Lacks the phenyl group, affecting its electronic properties.
2,5-Diphenylpyrimidine: Contains an additional phenyl group, increasing its hydrophobicity.
Uniqueness: 5-Cyclopropyl-2-phenylpyrimidine is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
90253-39-7 |
|---|---|
Molekularformel |
C13H12N2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
5-cyclopropyl-2-phenylpyrimidine |
InChI |
InChI=1S/C13H12N2/c1-2-4-11(5-3-1)13-14-8-12(9-15-13)10-6-7-10/h1-5,8-10H,6-7H2 |
InChI-Schlüssel |
GSTSUPPOWHCMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN=C(N=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


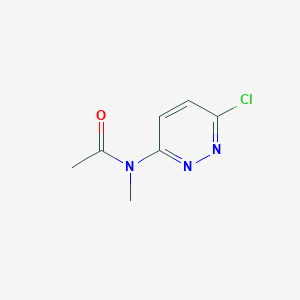
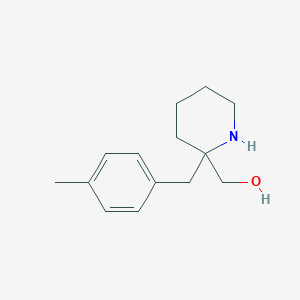
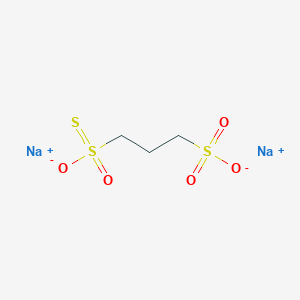
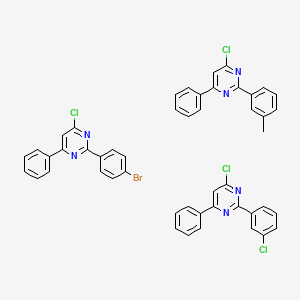
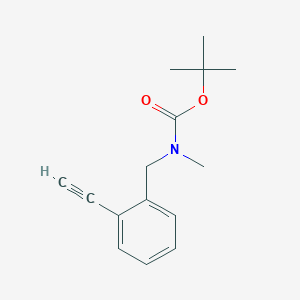
![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)
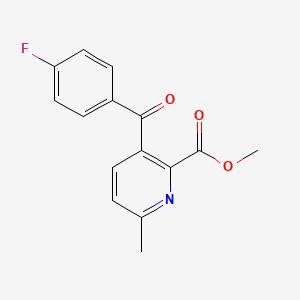
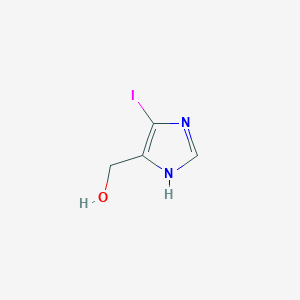
![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)
